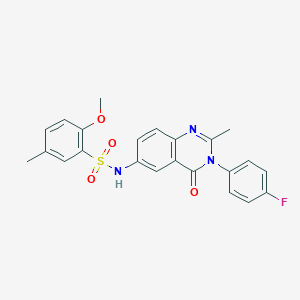
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products of the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Fluorescence Studies and Zinc(II) Detection
A study by Kimber et al. (2003) on analogues of a Zinquin-related fluorophore explored the synthesis of 4- and 5-methoxy isomers of certain benzenesulfonamides and their spectral properties upon interaction with Zn(II). These compounds showed a bathochromic shift in their ultraviolet/visible spectra upon adding Zn(II), indicating potential applications in fluorescence-based detection of zinc ions in biological systems. Notably, the 4-methoxy compound exhibited a significantly higher fluorescence and quantum yield, highlighting its utility in sensitive detection applications (Kimber et al., 2003).
Antimicrobial and Antitumor Activities
The synthesis and characterization of quinazoline derivatives by Rahman et al. (2014) revealed compounds with promising diuretic, antihypertensive, and anti-diabetic potential. Although the study primarily focused on pharmacological activities, it underscores the versatility of quinazoline derivatives in developing hybrid molecules for various therapeutic applications (Rahman et al., 2014).
A novel antibacterial 8-chloroquinolone study by Kuramoto et al. (2003) demonstrated potent antibacterial activities against Gram-positive and Gram-negative bacteria. This study's insights into structure-activity relationships and molecular modeling could inform the design of new compounds with enhanced antibacterial efficacy (Kuramoto et al., 2003).
COX-2 Inhibition and Anticancer Research
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides by Hashimoto et al. (2002) identified compounds with selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. One compound, JTE-522, emerged as a potent, highly selective COX-2 inhibitor with potential applications in treating rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds such as gefitinib are known to selectively target the mutant proteins in malignant cells . These targets often include tyrosine kinases associated with transmembrane cell surface receptors .
Mode of Action
The compound likely interacts with its targets in a manner similar to Gefitinib, which inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . Specifically, Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Pharmacokinetics
For instance, Gefitinib is known to be metabolized by CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . More research would be needed to determine the specific ADME properties of this compound.
Result of Action
This is because EGFR tyrosine kinase inhibitors like Gefitinib are known to block signaling pathways that promote cell proliferation and survival .
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-14-4-11-21(31-3)22(12-14)32(29,30)26-17-7-10-20-19(13-17)23(28)27(15(2)25-20)18-8-5-16(24)6-9-18/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKXHPOBTRDWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

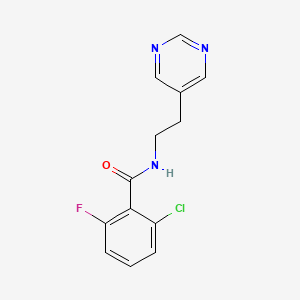
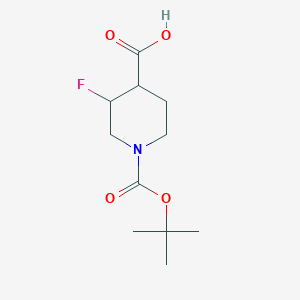
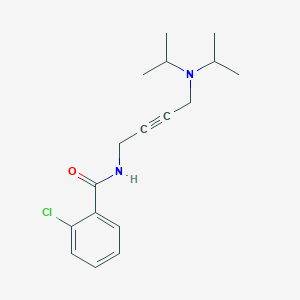
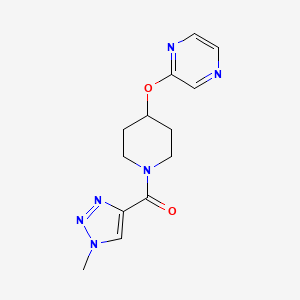
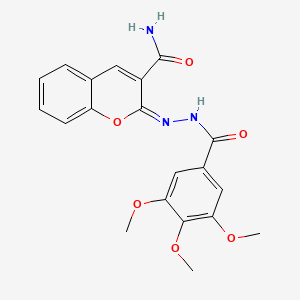
![Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2988303.png)

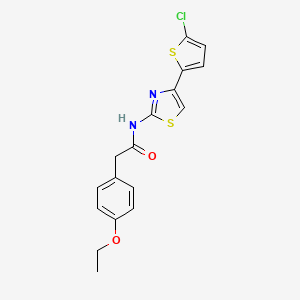
![methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988307.png)
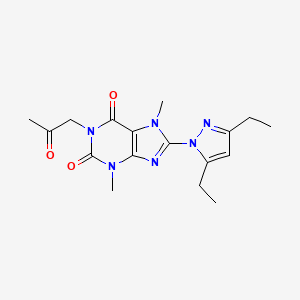
![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2988315.png)


![N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2988319.png)